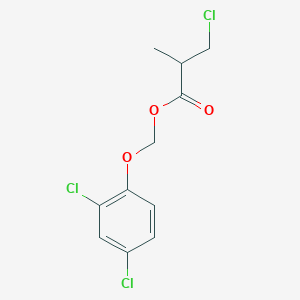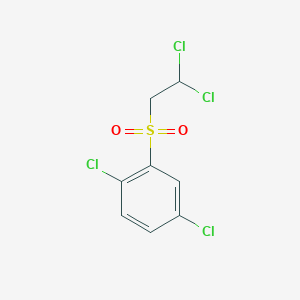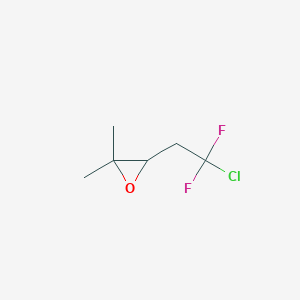
3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane: is an organic compound characterized by the presence of a three-membered oxirane ring substituted with a 2-chloro-2,2-difluoroethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane typically involves the reaction of 2-chloro-2,2-difluoroethanol with an appropriate epoxidizing agent. One common method is the use of a base such as sodium hydroxide (NaOH) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) to facilitate the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products:
Oxidation: Formation of 2-chloro-2,2-difluoroethyl ketone or alcohol.
Reduction: Formation of 2-chloro-2,2-difluoroethyl diol.
Substitution: Formation of 2-azido-2,2-difluoroethyl or 2-thio-2,2-difluoroethyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its ability to undergo substitution reactions makes it a valuable tool for labeling and tracking biological molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmaceutical agents. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbon center.
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The presence of the oxirane ring allows for the formation of reactive intermediates that can modify biological molecules and pathways.
Comparaison Avec Des Composés Similaires
- 2-Chloro-2,2-difluoroethyl oxirane
- 2-Chloro-2,2-difluoroethyl methyl oxirane
- 2-Chloro-2,2-difluoroethyl ethyl oxirane
Comparison: Compared to similar compounds, 3-(2-Chloro-2,2-difluoroethyl)-2,2-dimethyloxirane is unique due to the presence of two methyl groups on the oxirane ring
Propriétés
Numéro CAS |
65948-63-2 |
|---|---|
Formule moléculaire |
C6H9ClF2O |
Poids moléculaire |
170.58 g/mol |
Nom IUPAC |
3-(2-chloro-2,2-difluoroethyl)-2,2-dimethyloxirane |
InChI |
InChI=1S/C6H9ClF2O/c1-5(2)4(10-5)3-6(7,8)9/h4H,3H2,1-2H3 |
Clé InChI |
AALWKAXIGKVZSE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)CC(F)(F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


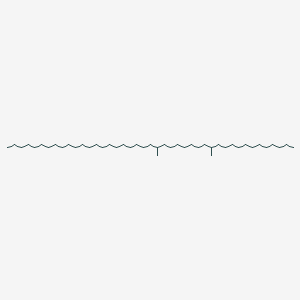
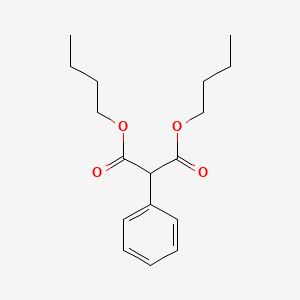
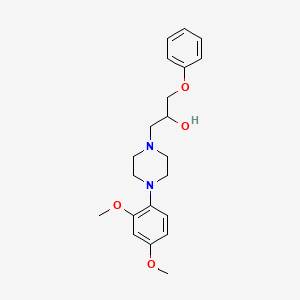
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
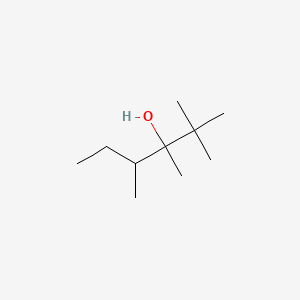

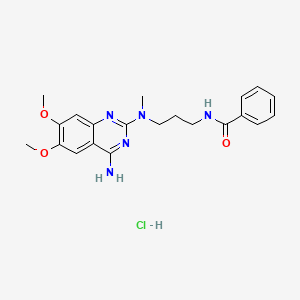
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
